

# The Discovery and Synthesis of Parp1-IN-7: A Technical Guide

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## Compound of Interest

Compound Name: *Parp1-IN-7*

Cat. No.: *B10857806*

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## Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **Parp1-IN-7**, a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1). PARP1 is a key enzyme in the DNA damage response pathway, and its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations. This document details the chemical synthesis of **Parp1-IN-7**, outlines the experimental protocols for its biological characterization, and presents its activity in a structured format. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this compound.

## Introduction to PARP1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP1) is a nuclear enzyme that plays a critical role in DNA single-strand break repair through the base excision repair (BER) pathway.<sup>[1]</sup> Upon detecting a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins.

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for double-strand break repair is deficient. These cancer cells become heavily reliant

on the PARP1-mediated BER pathway for survival. Inhibition of PARP1 in such tumors leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks during DNA replication, resulting in cytotoxic double-strand breaks. This concept, known as synthetic lethality, forms the basis for the clinical use of PARP inhibitors in BRCA-mutated cancers.

**Parp1-IN-7** is a novel small molecule inhibitor of PARP1, identified through a drug discovery program aimed at developing potent and selective anticancer agents.<sup>[2]</sup>

## Discovery of Parp1-IN-7

**Parp1-IN-7**, with the CAS number 2084112-75-2, was discovered through the optimization of isoquinolinone and naphthyridinone-based scaffolds.<sup>[2][3]</sup> The discovery was detailed in the publication by Karche NP, et al., "Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization" in *Bioorganic & Medicinal Chemistry*, 2020.<sup>[2]</sup>

## Chemical Structure

The chemical structure of **Parp1-IN-7** is provided below:

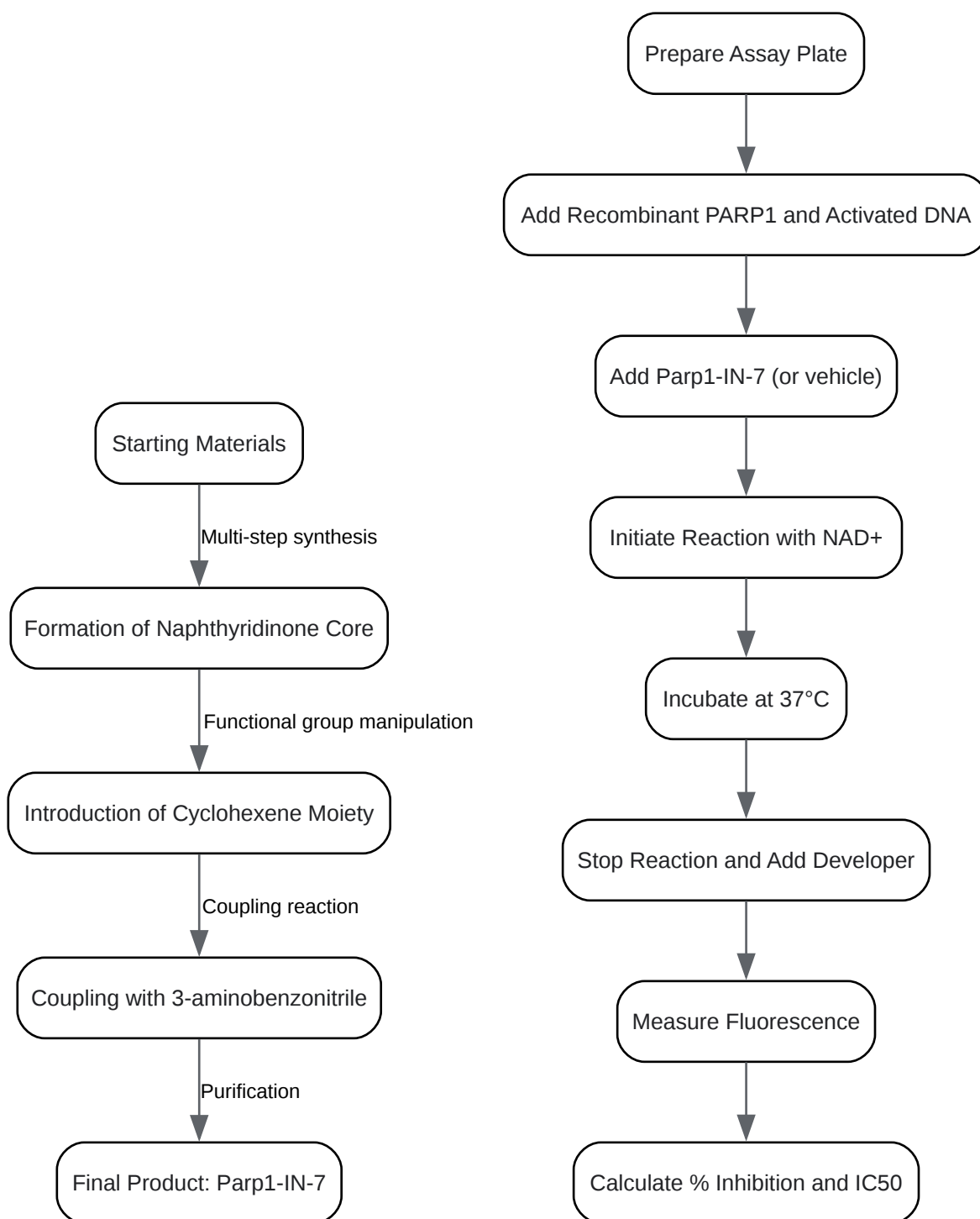
Chemical Name: 4-((4-((3-cyanophenyl)amino)cyclohex-1-en-1-yl)methyl)-[1][4]naphthyridin-5(6H)-one Molecular Formula: C<sub>24</sub>H<sub>23</sub>N<sub>5</sub>O<sup>[3]</sup> Molecular Weight: 397.47 g/mol <sup>[3]</sup>

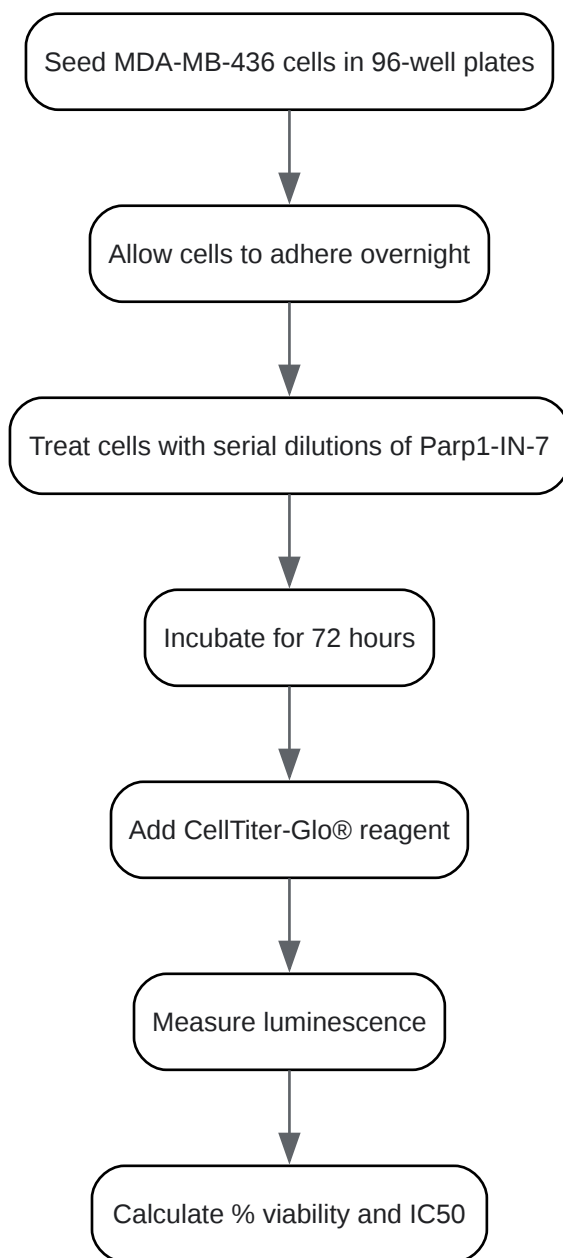
(Structure visualization is based on the SMILES string provided by the vendor)

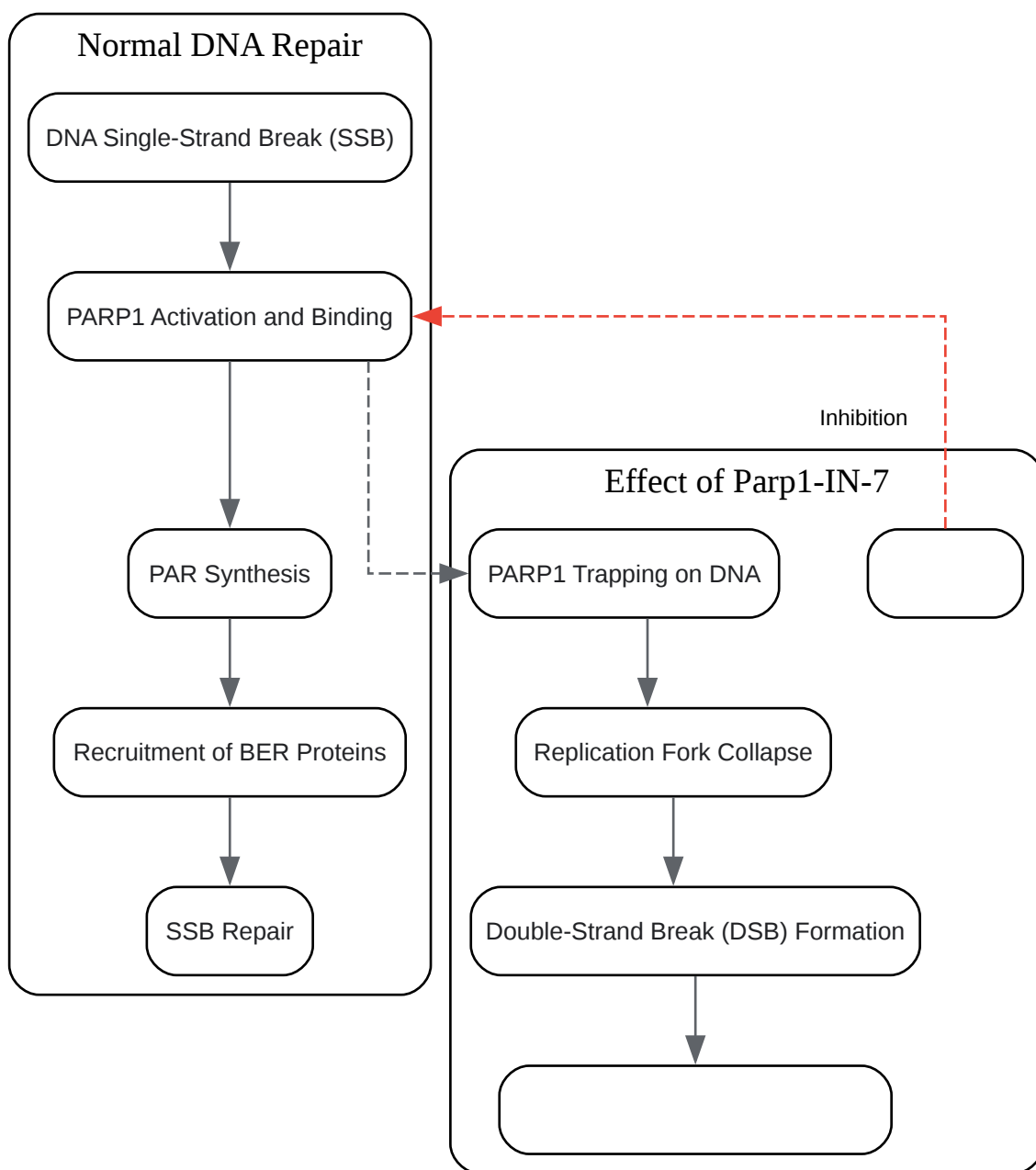
## Synthesis of Parp1-IN-7

The synthesis of **Parp1-IN-7** involves a multi-step process culminating in the formation of the final naphthyridinone core with the desired substitutions. The following is a representative synthetic scheme based on the general synthesis of related compounds.

Logical Flow of **Parp1-IN-7** Synthesis








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## References

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